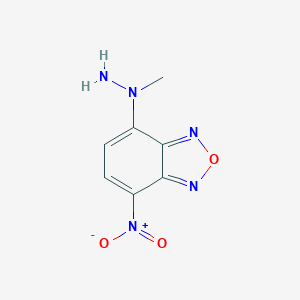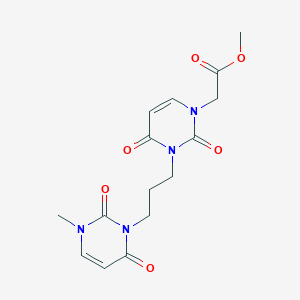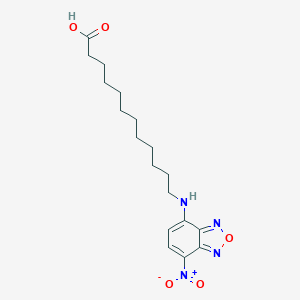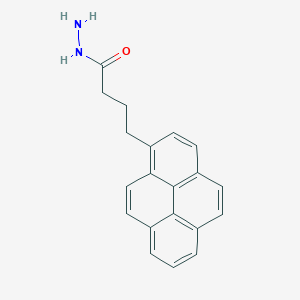![molecular formula C8H13NO3 B149504 [(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate CAS No. 127127-64-4](/img/structure/B149504.png)
[(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a derivative of azetidine, a four-membered heterocyclic compound that contains one nitrogen atom and three carbon atoms. The synthesis of [(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate has been achieved through various methods, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in different fields.
Mechanism of Action
The mechanism of action of [(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins, which play a crucial role in various biological processes.
Biochemical and Physiological Effects:
[(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate has been studied for its biochemical and physiological effects. It has been shown to have an impact on various biological processes, including cell growth and proliferation, apoptosis, and inflammation. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
[(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize, which makes it readily available for use in experiments. However, one of the limitations is that its mechanism of action is not fully understood, which makes it challenging to interpret the results of experiments involving this compound.
Future Directions
There are several future directions for the study of [(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate. One of the most significant directions is the development of new drugs and pharmaceuticals based on this compound. It has also been suggested that further research is needed to fully understand its mechanism of action and its potential applications in different fields. Additionally, there is a need for more studies to evaluate the safety and toxicity of this compound, which will help to determine its suitability for use in different applications.
In conclusion, [(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate is a chemical compound that has gained significant attention in the field of scientific research. Its potential applications in various fields, including organic synthesis and drug development, make it an exciting area of study. However, further research is needed to fully understand its mechanism of action and its potential applications in different fields.
Synthesis Methods
The synthesis of [(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate has been achieved through several methods. One of the most common methods involves the reaction of azetidine-2-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction results in the formation of [(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate. Other methods involve the use of different reagents and catalysts, but the overall process remains similar.
Scientific Research Applications
[(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate has been studied for its potential applications in various fields of scientific research. One of the most significant applications is in the field of organic synthesis, where it has been used as a building block for the synthesis of other compounds. It has also been studied for its potential use in the development of new drugs and pharmaceuticals.
properties
CAS RN |
127127-64-4 |
|---|---|
Product Name |
[(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate |
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
[(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate |
InChI |
InChI=1S/C8H13NO3/c1-4(2)6-7(11)9-8(6)12-5(3)10/h4,6,8H,1-3H3,(H,9,11)/t6-,8-/m0/s1 |
InChI Key |
HPSUIEBVDOKXPY-XPUUQOCRSA-N |
Isomeric SMILES |
CC(C)[C@@H]1[C@@H](NC1=O)OC(=O)C |
SMILES |
CC(C)C1C(NC1=O)OC(=O)C |
Canonical SMILES |
CC(C)C1C(NC1=O)OC(=O)C |
synonyms |
2-Azetidinone,4-(acetyloxy)-3-(1-methylethyl)-,(3R-cis)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1-[4-(2-Methylpropyl)phenyl]ethyl acetate](/img/structure/B149462.png)


